molecular formula C19H25NO2S B337245 N-[4-(BUTAN-2-YL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

N-[4-(BUTAN-2-YL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B337245
M. Wt: 331.5 g/mol
InChI Key: WWAWCXSEGBRVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(BUTAN-2-YL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with sec-butyl and trimethyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BUTAN-2-YL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 4-sec-butylaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BUTAN-2-YL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the sulfonamide group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-[4-(BUTAN-2-YL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(BUTAN-2-YL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)acetamide
  • N-(4-sec-butylphenyl)-4-ethoxybenzamide
  • N-(4-sec-butylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[4-(BUTAN-2-YL)PHENYL]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of sec-butyl and trimethyl substituents on the benzene ring. This structural arrangement imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications.

Properties

Molecular Formula

C19H25NO2S

Molecular Weight

331.5 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C19H25NO2S/c1-6-14(3)17-7-9-18(10-8-17)20-23(21,22)19-15(4)11-13(2)12-16(19)5/h7-12,14,20H,6H2,1-5H3

InChI Key

WWAWCXSEGBRVOA-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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